N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide is a synthetic acetamide derivative characterized by a bifuran-ylmethyl group attached to the nitrogen atom and a benzyloxy substituent on the acetamide backbone.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(13-22-11-14-4-2-1-3-5-14)19-10-16-6-7-17(23-16)15-8-9-21-12-15/h1-9,12H,10-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURHAQMEFYLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzyloxy group: This step usually involves the reaction of a benzyl alcohol derivative with an acylating agent.
Formation of the acetamide group: This can be done by reacting the intermediate with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bifuran moiety can undergo oxidation reactions, potentially leading to the formation of quinone-like structures.
Reduction: Reduction of the benzyloxy group can yield the corresponding alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
“N-([2,3’-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with bifuran and benzyloxyacetamide groups may interact with enzymes or receptors, modulating their activity. The bifuran moiety could participate in π-π interactions, while the acetamide group might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analog: N-([2,3'-Bifuran]-5-ylmethyl)-2-(2-methoxyphenoxy)acetamide
- Key Differences: The benzyloxy group in the target compound is replaced by a 2-methoxyphenoxy group.
- Implications :
- Solubility : The methoxy group may enhance water solubility compared to the bulky benzyloxy substituent, which is more lipophilic .
- Reactivity : The electron-donating methoxy group could alter electrophilic substitution patterns on the aromatic ring.
- Safety : Both compounds require stringent safety protocols (e.g., P201, P210 codes for handling flammability), but the benzyloxy derivative’s higher lipophilicity might influence dermal absorption risks .
2.2. Structural Analog: N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide
- Key Differences : Replaces the acetamide backbone with a benzamide and introduces a trifluoromethyl group.
- Implications: Electronic Effects: The electron-withdrawing trifluoromethyl group increases acidity (predicted pKa ~13.15) and may enhance metabolic stability compared to the benzyloxy acetamide .
2.3. Agrochemical Acetamides (e.g., Alachlor, Pretilachlor)
- Key Differences : Chloro-substituted acetamides with aliphatic or thienyl groups (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
- Implications :
- Bioactivity : Chlorine atoms in agrochemicals enhance herbicidal activity by disrupting plant lipid synthesis. The benzyloxy group in the target compound may confer different bioactivity, possibly targeting fungal or insect systems .
- Steric Effects : The bifuran-ylmethyl group’s bulkiness could reduce membrane permeability compared to smaller substituents in alachlor .
2.4. Pharmacopeial Acetamides (e.g., PF 43(1) Derivatives)
- Key Differences: Complex substituents like dimethylphenoxy and hydroxy-diphenylhexane chains.
- Implications: Pharmacokinetics: The benzyloxy group’s aromaticity may improve blood-brain barrier penetration compared to polar hydroxy groups in PF 43(1) derivatives. Target Specificity: Dimethylphenoxy groups in pharmacopeial compounds suggest receptor-binding optimizations absent in the target compound .
Research Findings and Hypotheses
- Electronic Properties : The benzyloxy group’s electron-donating nature may stabilize radical intermediates, a trait exploited in polymerization inhibitors (unlike chloro-substituted agrochemicals) .
- Thermal Stability : Analogous trifluoromethyl derivatives () suggest that the target compound’s benzyloxy group might lower thermal stability compared to fluorinated analogs.
- Toxicity Profile : Safety codes (P201, P210) align with agrochemicals, implying flammability and reactivity risks. However, the absence of chlorine may reduce environmental persistence compared to alachlor .
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C18H17NO3
- Molecular Weight: 327.34 g/mol
- Functional Groups: Amide, bifuran moiety, benzyloxy group.
The compound's structure allows for various interactions with biological macromolecules, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bifuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Benzyloxy Group: This is usually done via the reaction of benzyl alcohol derivatives with acylating agents.
- Formation of the Acetamide Group: The final step involves reacting intermediates with amines under suitable conditions.
Table 1: Synthesis Routes and Yields
| Step | Methodology | Yield (%) |
|---|---|---|
| Bifuran Formation | Cyclization under acidic conditions | 90+ |
| Benzyloxy Attachment | Acylation with benzyl alcohol | 85 |
| Acetamide Formation | Reaction with amine | 92 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. In agar well diffusion assays, it exhibited potent activity against various bacterial strains, surpassing the efficacy of some standard antimicrobial agents. The proposed mechanism involves the inhibition of key enzymatic pathways within bacterial cells, particularly targeting tRNA methyltransferase activity, which disrupts protein synthesis and leads to bactericidal effects.
The biological activity is largely attributed to the compound's ability to:
- Engage in π-π stacking interactions through the bifuran moiety.
- Form hydrogen bonds with biological targets due to the acetamide group.
These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Case Studies
-
Antimicrobial Efficacy Study
- Conducted on multiple bacterial strains including E. coli and S. aureus.
- Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
- The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents.
- In Vivo Toxicity Assessment
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development: As a candidate for new antimicrobial therapies.
- Research Probes: For studying biological interactions in cellular systems.
- Industrial Chemistry: In synthesizing specialty chemicals with unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
